2-Amino-3-methoxybenzaldehyde

Overview

Description

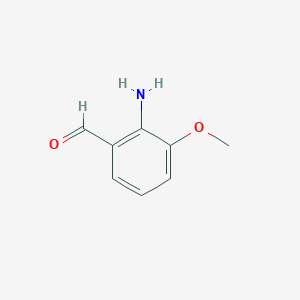

2-Amino-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzaldehyde, featuring an amino group at the second position and a methoxy group at the third position on the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .

Mechanism of Action

Target of Action

It is known that schiff bases, which can be synthesized from 2-amino-3-methoxybenzaldehyde, have been used in the development of metallodrugs with antimicrobial and anticancer applications .

Mode of Action

It’s known that schiff bases, derived from this compound, can chelate metals, which is a key aspect of their biological activity .

Biochemical Pathways

It’s known that redox-active benzaldehydes, which include this compound, can disrupt cellular antioxidation systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-methoxybenzaldehyde can be synthesized through the reduction of 3-methoxy-2-nitrobenzaldehyde. The reduction process typically involves the use of iron powder in the presence of acetic acid and ethanol. The reaction conditions are as follows:

Reactants: 3-methoxy-2-nitrobenzaldehyde, iron powder

Solvents: Acetic acid, ethanol

Reaction Temperature: Room temperature

Reaction Time: Several hours until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-amino-3-methoxybenzoic acid using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to 2-amino-3-methoxybenzyl alcohol using reducing agents such as sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: 2-Amino-3-methoxybenzoic acid

Reduction: 2-Amino-3-methoxybenzyl alcohol

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

2-Amino-3-methoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including Schiff bases and heterocyclic compounds.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents with potential antimicrobial and anticancer properties.

Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals

Comparison with Similar Compounds

2-Amino-3-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxy group.

2-Amino-3-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

2-Amino-4-methoxybenzaldehyde: Similar structure but with the methoxy group at the fourth position.

Uniqueness: 2-Amino-3-methoxybenzaldehyde is unique due to the presence of both an amino group and a methoxy group on the benzene ring, which imparts distinct reactivity and properties. The methoxy group increases the electron density on the benzene ring, making it more reactive in electrophilic substitution reactions. Additionally, the amino group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with other molecules .

Biological Activity

2-Amino-3-methoxybenzaldehyde (CAS Number: 13970121) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 165.16 g/mol

- IUPAC Name : this compound

The compound features an amino group at the second position and a methoxy group at the third position of the benzene ring, contributing to its chemical reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound showed sub-micromolar cytotoxic activity against various tumor cell lines, with IC values ranging from to . This suggests potential applications in cancer therapy, particularly in targeting specific cancer cell lines without affecting normal fibroblast cells (IC).

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. It was found to inhibit oxidative stress markers in vitro, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Effects

In addition to its anticancer and antioxidant properties, this compound has shown antimicrobial activity against a range of pathogens. Studies have reported that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis (programmed cell death).

- Antioxidant Mechanism : It scavenges free radicals and enhances the endogenous antioxidant defense system.

- Antimicrobial Action : The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods. A notable approach involves the reaction of methoxybenzene derivatives with appropriate amino compounds under controlled conditions to yield high-purity products .

Study on Anticancer Activity

In a controlled study involving various human cancer cell lines, this compound derivatives were tested for their cytotoxic effects. The results indicated that these compounds significantly reduced cell viability in HepG2 (liver cancer) and MCF7 (breast cancer) cell lines while exhibiting minimal toxicity towards normal cells .

| Cell Line | IC (µM) | Effect |

|---|---|---|

| HepG2 | 0.25 | High |

| MCF7 | 0.30 | High |

| Fibroblasts | >25 | Minimal |

Research on Antioxidant Properties

Another study focused on the antioxidant activity of this compound, demonstrating its ability to reduce oxidative stress markers in vitro. This study highlighted its potential use in formulations aimed at combating oxidative stress-related diseases .

Properties

IUPAC Name |

2-amino-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIYDPBHVKDDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553471 | |

| Record name | 2-Amino-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70127-96-7 | |

| Record name | 2-Amino-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-amino-3-methoxybenzaldehyde utilized in the synthesis of ruthenium complexes?

A1: this compound serves as a crucial building block in synthesizing polydentate ligands that can bind to ruthenium. The process involves a series of reactions:

Q2: Does the structure of the synthesized ligand impact the properties of the resulting ruthenium complex?

A2: Yes, the structure of the ligand significantly influences the properties of the ruthenium complex. For instance, the presence of two electron-donating anionic ligands leads to the formation of a Ru(III) complex, confirmed by its paramagnetic behavior observed in NMR studies []. Furthermore, the electronic absorption and redox properties of the complexes are directly related to the anionic character of the 8-hydroxyquinoline moieties within the ligands []. This highlights the importance of ligand design in tuning the properties and potential applications of the resulting metal complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.